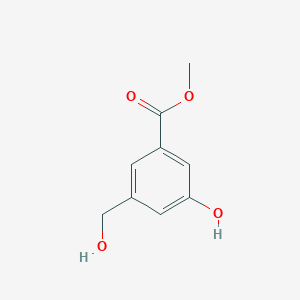
1,1-dimethylethyl 5-(3-formylphenyl)-1H-benzimidazole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-dimethylethyl 5-(3-formylphenyl)-1H-benzimidazole-1-carboxylate is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dimethylethyl 5-(3-formylphenyl)-1H-benzimidazole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the formyl group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the benzimidazole is treated with a formylating agent such as DMF and POCl3.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,1-dimethylethyl 5-(3-formylphenyl)-1H-benzimidazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: 1,1-dimethylethyl 5-(3-carboxyphenyl)-1H-benzimidazole-1-carboxylate.
Reduction: 1,1-dimethylethyl 5-(3-hydroxymethylphenyl)-1H-benzimidazole-1-carboxylate.
Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.
科学的研究の応用
1,1-dimethylethyl 5-(3-formylphenyl)-1H-benzimidazole-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1,1-dimethylethyl 5-(3-formylphenyl)-1H-benzimidazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the benzimidazole core can engage in π-π interactions with aromatic residues in the active site of enzymes.
類似化合物との比較
Similar Compounds
1,1-dimethylethyl 5-(3-carboxyphenyl)-1H-benzimidazole-1-carboxylate: An oxidized derivative with a carboxylic acid group.
1,1-dimethylethyl 5-(3-hydroxymethylphenyl)-1H-benzimidazole-1-carboxylate: A reduced derivative with an alcohol group.
1,1-dimethylethyl 5-(3-bromophenyl)-1H-benzimidazole-1-carboxylate: A substituted derivative with a bromine atom.
Uniqueness
1,1-dimethylethyl 5-(3-formylphenyl)-1H-benzimidazole-1-carboxylate is unique due to the presence of the formyl group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Its benzimidazole core also contributes to its potential biological activities, making it a valuable compound for scientific research.
特性
分子式 |
C19H18N2O3 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
tert-butyl 5-(3-formylphenyl)benzimidazole-1-carboxylate |
InChI |
InChI=1S/C19H18N2O3/c1-19(2,3)24-18(23)21-12-20-16-10-15(7-8-17(16)21)14-6-4-5-13(9-14)11-22/h4-12H,1-3H3 |
InChIキー |
QFQWBAAUOCNRHJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C=NC2=C1C=CC(=C2)C3=CC=CC(=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



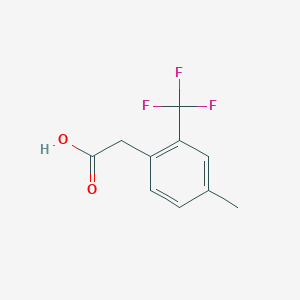




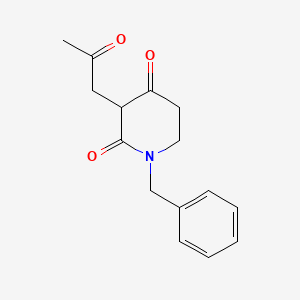
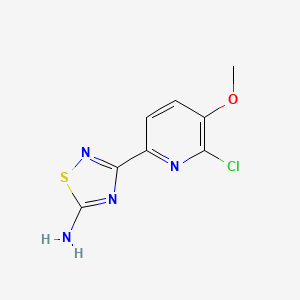

![N-[[3-(chloromethyl)phenyl]methyl]acetamide](/img/structure/B13874602.png)
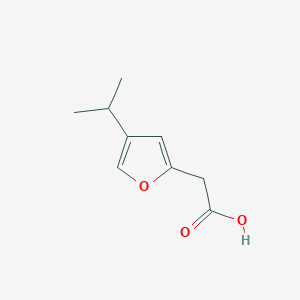
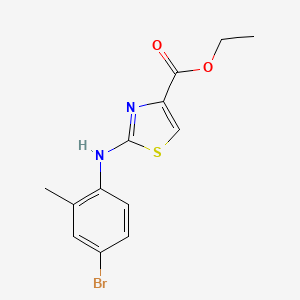
![Ethyl 2-[(2-thienylcarbonyl)amino]-1-cyclohexene-1-carboxylate](/img/structure/B13874614.png)
